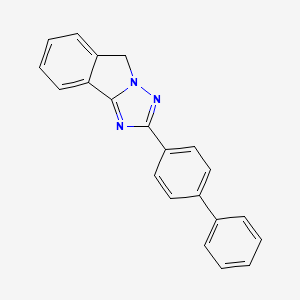
5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)- is a complex organic compound known for its unique structural features and diverse applications in scientific research This compound belongs to the class of triazoloisoindoles, which are characterized by a fused triazole and isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a biphenyl-substituted hydrazine and an isoindole derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. Industrial methods focus on achieving consistent quality and meeting regulatory standards for chemical production.
Chemical Reactions Analysis
Types of Reactions: 5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazoloisoindole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazoloisoindole oxides, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Scientific Research Applications
5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)- exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The specific pathways involved can vary based on the context of its application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
5H-s-Triazolo(5,1-a)isoindole derivatives: Compounds with different substituents on the triazoloisoindole core.
Biphenyl derivatives: Compounds with various functional groups attached to the biphenyl structure.
Uniqueness: 5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)- stands out due to its specific combination of a triazoloisoindole core and a biphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Biological Activity
5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)-, with the CAS number 75318-65-9, is a compound that belongs to the class of triazoloisoindoles. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and toxicology. The following sections will discuss its structure, biological activities, and relevant research findings.
Chemical Structure
The molecular formula of 5H-s-Triazolo(5,1-a)isoindole, 2-(4-biphenylyl)- is C21H15N3, with a molecular weight of approximately 309.36 g/mol. Its structural characteristics include:
- Density : 1.24 g/cm³
- Boiling Point : 548.8 °C at 760 mmHg
- Flash Point : 285.7 °C
- LogP : 4.64080 (indicating lipophilicity)
Antimicrobial Properties
Research indicates that compounds within the isoindole family exhibit notable antimicrobial properties. A study highlighted that derivatives of triazoloisoindoles demonstrated significant antibacterial and antifungal activities against various pathogens. This suggests that 5H-s-Triazolo(5,1-a)isoindole may possess similar properties, potentially making it a candidate for developing new antimicrobial agents .
Reproductive Toxicity
Toxicological studies have provided insights into the reproductive effects of this compound. Notably, the lowest published toxic dose (TDLo) for oral exposure in female hamsters was reported at 25 mg/kg, indicating post-implantation mortality as a significant effect . Further research showed a higher TDLo of 3500 µg/kg via subcutaneous administration, reinforcing concerns about its reproductive toxicity .
Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | Significant activity against pathogens | |
| Antifungal | Effective against fungal strains | |
| Reproductive Toxicity | Post-implantation mortality observed |
Case Study: Synthesis and Testing
A series of experiments were conducted to synthesize various derivatives of triazoloisoindoles. The synthesized compounds were tested for their biological activities, revealing that modifications in the phenyl groups significantly influenced their antimicrobial efficacy. These findings suggest that structural variations can enhance or diminish biological activities, warranting further investigation into the optimization of such compounds for therapeutic use .
Properties
CAS No. |
75318-65-9 |
|---|---|
Molecular Formula |
C21H15N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
InChI |
InChI=1S/C21H15N3/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-22-21-19-9-5-4-8-18(19)14-24(21)23-20/h1-13H,14H2 |
InChI Key |
CFLBLPUGAAOSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















